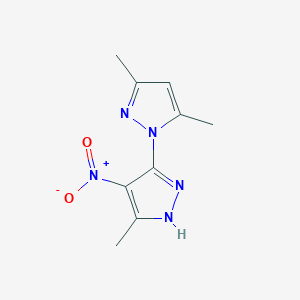
3,5,5'-TRIMETHYL-4'-NITRO-2'H-1,3'-BIPYRAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is a heterocyclic compound featuring a bipyrazole core with specific substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Methylation: The methyl groups at the 3, 5, and 5’ positions are introduced via alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and methylation steps to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic cores.
Mecanismo De Acción
The mechanism by which 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl exerts its effects depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole rings can engage in hydrogen bonding and π-π interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-4-nitropyrazole: Similar in structure but lacks the bipyrazole core.
1,3,5-Trimethyl-4-nitropyrazole: Contains similar substituents but differs in the position of the nitro group.
4-Nitro-1H-pyrazole: A simpler structure with only one pyrazole ring and a nitro group.
Uniqueness
3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is unique due to its bipyrazole core, which provides additional sites for functionalization and interaction compared to simpler pyrazole derivatives. This structural complexity enhances its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H11N5O2 |
|---|---|
Peso molecular |
221.22g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(5-methyl-4-nitro-1H-pyrazol-3-yl)pyrazole |
InChI |
InChI=1S/C9H11N5O2/c1-5-4-6(2)13(12-5)9-8(14(15)16)7(3)10-11-9/h4H,1-3H3,(H,10,11) |
Clave InChI |
FDXAMFDRAQZQOH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NNC(=C2[N+](=O)[O-])C)C |
SMILES canónico |
CC1=CC(=NN1C2=NNC(=C2[N+](=O)[O-])C)C |
Solubilidad |
25.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















